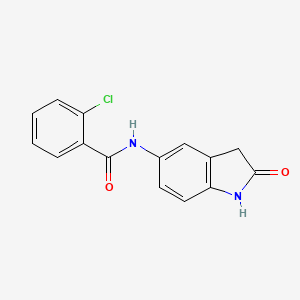![molecular formula C12H14N2O4S B2861126 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide CAS No. 2034273-77-1](/img/structure/B2861126.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is a highly specialized compound of growing interest in various scientific fields
Métodos De Preparación
The preparation of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide generally involves multiple synthetic routes. Typically, the process starts with the synthesis of the furo[2,3-c]pyridine core, which is achieved through a series of cyclization and substitution reactions. The core compound is then subjected to a stepwise addition of the ethyl chain, followed by the introduction of the cyclopropanesulfonamide group under controlled conditions. Industrial production methods may involve catalytic processes and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation
: Using agents like hydrogen peroxide or other peroxides under acidic or basic conditions, the compound can be oxidized to form sulfoxides or sulfones.
Reduction
: Reduction reactions using hydrogen gas over a palladium catalyst or other reducing agents can modify the functional groups within the molecule.
Substitution
: Common reagents like halogens (Cl₂, Br₂) and conditions involving Lewis acids can lead to substitution reactions at specific positions within the molecule.
Major products formed from these reactions often include derivatives of the core structure with altered functional groups, leading to potential new applications or properties.
Aplicaciones Científicas De Investigación
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide has significant applications across various research domains:
Chemistry
: Used as a key intermediate in organic synthesis for creating complex molecules and exploring reaction mechanisms.
Biology
: Investigated for its biological activities, including potential antibacterial, antifungal, and antiviral properties.
Medicine
: Studied for therapeutic potential in targeting specific biochemical pathways, possibly acting as enzyme inhibitors or receptor modulators.
Industry
: Applied in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action for N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide involves interactions with molecular targets such as enzymes or receptors. The compound's structural features enable it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor functions. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Compared to similar compounds, such as those containing only furo[2,3-c]pyridine or only cyclopropanesulfonamide groups, N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide showcases enhanced reactivity and specificity. The combination of furan and pyridine rings with a cyclopropanesulfonamide moiety grants it unique properties, making it a valuable molecule for research and industrial applications. Similar compounds may include N-(2-(furo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide and related derivatives, which differ in structural complexity and reactivity profiles.
And there you have it—everything you need to know about this compound, in all its multifaceted glory. Chemistry really does have its moments of pure fascination, doesn't it?
Propiedades
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c15-12-11-9(4-8-18-11)3-6-14(12)7-5-13-19(16,17)10-1-2-10/h3-4,6,8,10,13H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGUUVUDEQVURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)
![N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2861046.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)
![Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate](/img/structure/B2861048.png)


![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)
![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2861057.png)
![2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861058.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B2861060.png)
![2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2861064.png)

![N-[cyano(2-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2861066.png)
